1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Overview
Description
This compound, also known as 1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has a molecular weight of 308.38 . The IUPAC name and InChI code provide detailed information about its molecular structure .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C19H20N2O2/c1-22-16-9-5-7-14(19(16)23-2)17-18-13(10-11-20-17)12-6-3-4-8-15(12)21-18/h3-9,17,20-21H,10-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Comprehensive Overview of α-Carboline Alkaloids
α-Carboline alkaloids, characterized by a pyridine ring fused with an indole backbone, exhibit diverse bioactivities. These compounds, including derivatives of the mentioned chemical structure, have been studied for their antitumor, anti-microbial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. The exploration of their biological activities, targets, and structure-activity relationships (SARs) underscores their potential in medicinal chemistry and drug discovery (Li et al., 2022).
Indole Synthesis and Classification
The synthesis and classification of indole, a core structure in many bioactive compounds, have been extensively reviewed, indicating the evolution of methods for indole synthesis. This review provides a framework for the classification of indole syntheses, which is crucial for understanding the diversity and complexity of indole chemistry (Taber & Tirunahari, 2011).
Anticancer Potential of Indole Alkaloids
Research on indole alkaloids, synthetic dimers, and hybrids demonstrates their potential antiproliferative effects on various cancers, both in vitro and in vivo. Representative compounds like vinblastine, midostaurin, and anlotinib highlight the utility of indole-based scaffolds in developing novel anticancer agents, underscoring the importance of indole and its derivatives in cancer therapy (Song et al., 2020).
Medicinal Applications of Indole Derivatives
The medicinal applications of indole and its derivatives encompass a wide range of pharmacological activities. The review of toxicology research and use of indole derivatives reveals their significance in developing therapeutic agents, illustrating the versatility and importance of indole as a privileged heterocyclic ring in pharmacology (Malyshkina et al., 2022).
Role of Indole-3-Carbinol in Hepatic Protection
Indole-3-carbinol (I3C) and its major derivatives play crucial roles in hepatic protection, demonstrating anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects. The pleiotropic mechanisms through which these compounds exert their protective effects on the liver highlight the therapeutic potential of indoles in chronic liver diseases (Wang et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas or outdoors .
Future Directions
Indole derivatives have been the focus of many research studies due to their biological activities and potential therapeutic applications . Future research may focus on exploring these properties further, developing more efficient synthesis methods, and investigating the compound’s potential uses in various industries .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-16-9-5-7-14(19(16)23-2)17-18-13(10-11-20-17)12-6-3-4-8-15(12)21-18/h3-9,17,20-21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAZPQFCMIGDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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